molecular formula C18H16O2 B13885951 (2,4-Dimethylphenyl)-(3-methyl-1-benzofuran-2-yl)methanone

(2,4-Dimethylphenyl)-(3-methyl-1-benzofuran-2-yl)methanone

Cat. No.: B13885951
M. Wt: 264.3 g/mol
InChI Key: WYDTVTLZOGTTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dimethylphenyl)-(3-methyl-1-benzofuran-2-yl)methanone is an organic compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a benzofuran ring fused with a phenyl group substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)-(3-methyl-1-benzofuran-2-yl)methanone typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an aryl ketone, under acidic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the benzofuran ring with the substituted phenyl group using a suitable coupling reagent, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)-(3-methyl-1-benzofuran-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

(2,4-Dimethylphenyl)-(3-methyl-1-benzofuran-2-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)-(3-methyl-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dimethoxyphenyl)-(3-methylphenyl)-methanone: Similar structure with methoxy groups instead of methyl groups.

    (2,4-Dimethylphenyl)-(4-piperidinyl)methanone: Contains a piperidine ring instead of a benzofuran ring.

    Bis(2,4-dimethylphenyl)methanone: Lacks the benzofuran ring and has two phenyl groups.

Uniqueness

(2,4-Dimethylphenyl)-(3-methyl-1-benzofuran-2-yl)methanone is unique due to the presence of both the benzofuran ring and the specific substitution pattern on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

(2,4-dimethylphenyl)-(3-methyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C18H16O2/c1-11-8-9-14(12(2)10-11)17(19)18-13(3)15-6-4-5-7-16(15)20-18/h4-10H,1-3H3

InChI Key

WYDTVTLZOGTTJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.